molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate

Cat. No.: B6602986
CAS No.: 2102409-01-6
M. Wt: 278.23 g/mol
InChI Key: HDRYQJMHUYHQJR-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C11H13F3N2O3 It is known for its unique structure, which includes a trifluoromethoxy group attached to a pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate typically involves the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through various methods, including cyclization reactions.

    Introduction of the trifluoromethoxy group: This step involves the substitution of a hydrogen atom on the pyridine ring with a trifluoromethoxy group using reagents such as trifluoromethoxy iodide.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, nucleophiles, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for developing pharmaceuticals with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate

Comparison:

  • tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a bromine atom and a hydroxyl group on the pyridine ring, which can lead to different reactivity and biological activity compared to the trifluoromethoxy derivative.
  • tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound features a benzothiophene ring with bromine, cyano, and fluoro substituents, offering a distinct set of chemical properties and potential applications.

The uniqueness of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate lies in its trifluoromethoxy group, which imparts unique electronic and steric effects, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRYQJMHUYHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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